molecular formula C6H6IN B123730 3-(Iodomethyl)pyridine CAS No. 142179-84-8

3-(Iodomethyl)pyridine

Cat. No. B123730
M. Wt: 219.02 g/mol
InChI Key: UGLQALFLQMRSEC-UHFFFAOYSA-N
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Description

3-(Iodomethyl)pyridine hydriodide is a halogenated heterocyclic building block .


Synthesis Analysis

While specific synthesis methods for 3-(Iodomethyl)pyridine were not found, there are efficient synthesis methods reported for imidazole and pyrimidine derivatives .


Molecular Structure Analysis

The molecular formula of 3-(Iodomethyl)pyridine is C6H6IN . The InChI string is InChI=1S/C6H6IN/c7-4-6-2-1-3-8-5-6/h1-3,5H,4H2 . The Canonical SMILES is C1=CC(=CN=C1)CI .


Chemical Reactions Analysis

While specific chemical reactions involving 3-(Iodomethyl)pyridine were not found, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Physical And Chemical Properties Analysis

The molecular weight of 3-(Iodomethyl)pyridine is 219.02 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 1 . The Rotatable Bond Count is 1 . The Exact Mass and Monoisotopic Mass are 218.95450 g/mol . The Topological Polar Surface Area is 12.9 Ų .

Scientific Research Applications

Synthesis and Structural Analysis

  • 3-(3'-Pyridinyloxymethyl)pyridine, a derivative of 3-(Iodomethyl)pyridine, has been prepared through a reaction of 3-hydroxymethylpyridine with 3-bromopyridine. The product has been studied for its polarographic properties and structural characterization (Attalla, Burnett, & Summers, 1985).

Interaction with Other Chemical Compounds

  • Studies on 5-trifluoromethyl-pyridine-2-thione interacting with molecular iodine have provided insights into the formation of n–σ* complexes and the resulting crystal structure of new salts, indicating the relevance of pyridine derivatives in complex formation and structural analysis (Chernov'yants et al., 2011).

Environmental Applications

  • Research on the degradation of pyridine in drinking water using a dielectric barrier discharge system highlights the potential of pyridine derivatives in environmental applications, especially in the treatment of water contaminated with nitrogen heterocyclic compounds (Li et al., 2017).

Pharmaceutical and Biological Research

  • Studies of 3-(1H-Pyrazol-1-yl)pyridine as an electron-transporting unit for bipolar host materials in phosphorescent organic light-emitting diodes (PhOLEDs) demonstrate the utility of pyridine derivatives in the development of electronic and photonic devices (Li, Li, Liu, & Jin, 2016).

Chemistry of Metal Complexes

  • Rhenium(I) complexes containing pyridylimidazo[1,5-a]pyridine ligands have been synthesized and characterized, showing the significance of pyridine derivatives in the study of metal-ligand interactions and their photophysical properties (Salassa et al., 2008).

Catalysis and Material Science

  • The synthesis and characterization of fluorescent polyphenol species derived from methyl substituted aminopyridine based Schiff bases indicate the role of pyridine derivatives in the field of material science, particularly in the development of electronic, opto-electronic, and photovoltaic applications (Kaya, Yıldırım, & Avci, 2010).

Safety And Hazards

The Hazard Statements for 3-(Iodomethyl)pyridine hydriodide include H315 - H319 - H335 . The Precautionary Statements include P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 . The Hazard Classifications include Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

There is a need for a single robust method allowing the selective introduction of multiple functional groups to pyridine . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . There is also a need for more attention to the enantioselective LSF of pyridine-containing drugs .

properties

IUPAC Name

3-(iodomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN/c7-4-6-2-1-3-8-5-6/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLQALFLQMRSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376671
Record name 3-(iodomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Iodomethyl)pyridine

CAS RN

142179-84-8
Record name 3-(iodomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
N Weidmann, JH Harenberg, P Knochel - Organic Letters, 2020 - ACS Publications
Herein we report the generation of benzylic lithiums via an iodine–lithium exchange reaction on benzylic iodides performed in continuous flow using tBuLi as the exchange reagent. The …
Number of citations: 14 pubs.acs.org
MO Senge, YM Shaker, M Pintea, C Ryppa… - 2010 - Wiley Online Library
Considerable progress has been made in recent years in the search for synthetic methods leading to functionalized porphyrins, especially for modification of either the β‐ or meso …
Å Wåhlander, G Arrigoni, K Wårell… - Journal of Proteome …, 2007 - ACS Publications
… , pyrazine-ethanethiol, 3-iodomethyl-pyridine hydroiodide, sodium hydrosulphide hydrate, … in H 2 O) was added to 100 μL of 3-iodomethyl pyridine hydroiodide (100 mM in H 2 O). The …
Number of citations: 5 pubs.acs.org
S Wang, NC Wan, J Harrison, W Miller… - Journal of medicinal …, 2004 - ACS Publications
In our continued effort to identify selective MRP1 modulators, we have developed two novel templates, 3 and 4, through rational drug design by identifying the key pharmacophore …
Number of citations: 57 pubs.acs.org
AM Krajewska, AE Paiva, M Morris… - … –A European Journal, 2023 - Wiley Online Library
The applications of exfoliated MoS 2 are limited by its inert surface and poor interface. We have activated the surface of exfoliated 2H‐MoS 2 by reacting it with NaBH 4 , forming an n‐…
J Harenberg - 2023 - edoc.ub.uni-muenchen.de
Organolithiums are widely used in organic syntheses. 216 Because of the high polarity of the carbon− lithium bond, they react readily with various electrophiles. 217 Generation of …
Number of citations: 2 edoc.ub.uni-muenchen.de

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